(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
UDWVZWUSBKDYPY-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H]1C2=CC=CC=C2CCN1 |
Canonical SMILES |
CCC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Advanced Analytical and Characterization Methodologies
Enantiomeric Excess Determination and Chiral Separation
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the evaluation of chiral compounds. scielo.br High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful and widely used method for this purpose. scielo.bruma.es
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is the preferred technique for separating enantiomers due to its efficiency and the ease of sample recovery. scielo.br The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), which have different binding energies. scielo.br Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most popular and effective for the enantioseparation of a wide range of chiral compounds, including tetrahydroisoquinoline derivatives. researchgate.netnih.gov
The choice of mobile phase is also critical for achieving optimal separation. For 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, normal-phase separation was successfully achieved using an immobilized polysaccharide-based Chiralpak IC column with mobile phases consisting of 2-propanol or ethanol/n-hexane/ethanolamine mixtures. researchgate.net The selection of the appropriate CSP and mobile phase combination is essential for obtaining good retention, selectivity, and resolution of the enantiomers. researchgate.net
Table 1: HPLC Conditions for Chiral Separation of Tetrahydroisoquinoline Analogs
| Parameter | Condition | Reference |
| Column | Polysaccharide-based Chiral Stationary Phases (e.g., Chiralpak IC, Chiralpak AD, Chiralcel OD) | researchgate.netmdpi.com |
| Mobile Phase | Normal-phase (e.g., n-hexane/ethanol/isopropanol (B130326), methyl-tert-butyl ether/ethyl acetate/ethanol/diethylamine), Polar organic, or Reversed-phase | researchgate.netnih.gov |
| Detection | UV, Fluorescence, Circular Dichroism | uma.es |
Stereochemical Assignment
Confirming the absolute configuration of a chiral molecule is fundamental. Quantum electronic circular dichroism (ECD) calculations coupled with spectroscopic analysis provide a reliable method for this assignment.
Quantum Electronic Circular Dichroism (ECD) Calculations and Spectroscopic Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. researchgate.netdtu.dk The experimental ECD spectrum of a compound is compared with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net
The process involves first performing a conformational analysis to identify the most stable conformers of the molecule. researchgate.net Then, the ECD spectra for these conformers are calculated at a specific level of theory. researchgate.net A Boltzmann-weighted average of the calculated spectra of the individual conformers provides the final theoretical ECD spectrum. researchgate.net A good match between the experimental and the calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.netresearchgate.net This method has been successfully applied to determine the absolute stereochemistry of various complex chiral molecules. researchgate.net
Structural Elucidation of Novel Derivatives (excluding basic identification)
The synthesis of novel derivatives of (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline often requires advanced spectroscopic techniques to confirm their complex structures.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. mestrelab.com Advanced NMR techniques provide detailed information about the connectivity, configuration, and conformation of molecules. mestrelab.comnih.gov
For complex derivatives, one-dimensional (1H and 13C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed. For instance, in the structural characterization of novel tetrahydroisoquinoline derivatives, detailed 1H and 13C NMR data, including chemical shifts (δ) and coupling constants (J), are used to assign all protons and carbons in the molecule. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for determining the relative stereochemistry by identifying protons that are close in space. researchgate.net
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. ijstr.org This information is essential for confirming the identity of newly synthesized compounds. In the characterization of novel tetrahydroisoquinoline derivatives, MS and HRMS are routinely used to confirm the molecular weight and elemental composition, which complements the structural information obtained from NMR spectroscopy. nih.govijstr.org
Biological Relevance and Structure Activity Relationships of S 1 Ethyl 1,2,3,4 Tetrahydroisoquinoline Derivatives
Impact of C1 Stereochemistry on Biological Activity
The stereochemistry at the C1 position of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a critical determinant of biological activity. nih.govdntb.gov.uarsc.org The introduction of a chiral center at this position gives rise to enantiomers that can exhibit significantly different pharmacological profiles, binding affinities, and potencies. nih.govbohrium.comresearchgate.net The spatial arrangement of the C1-substituent influences how the molecule interacts with its biological target, making enantioselective synthesis a vital aspect of developing potent and selective therapeutic agents. nih.gov
A wide range of biological activities are associated with THIQ derivatives containing a chiral carbon at the C1 position. nih.govrsc.org For instance, in the context of antiglioma activity, the (+) enantiomer of a 1-substituted THIQ analog, compound 25 , was found to be nearly 21-fold more potent than its (–) enantiomer, highlighting that the biological effect of the racemic mixture was primarily due to the (+)-isomer. bohrium.comresearchgate.net This demonstrates a clear stereochemical influence on cytotoxicity against glioma cells.
Similarly, stereoselectivity is pronounced in receptor binding. A study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives as ligands for the NMDA receptor complex found that the (S)-configured enantiomer of a 1-(2-methylphenyl) substituted THIQ exhibited a binding affinity almost 90 times greater than its corresponding (R)-enantiomer. nih.gov The agonist activity of THIQ derivatives at β-adrenoceptor systems is also stereoselective. nih.gov These findings underscore the necessity of controlling the C1 stereochemistry to optimize the desired biological activity and selectivity of THIQ-based compounds. nih.gov
In Vitro Pharmacological Profiling and Target Identification
Enzyme Inhibition Studies (e.g., MAO inhibition, antitryptic activity)
Monoamine Oxidase (MAO) Inhibition: Derivatives of 1,2,3,4-tetrahydroisoquinoline are recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.govnih.gov The inhibition of MAO can lead to increased levels of these monoamines in the brain, a mechanism associated with antidepressant effects. nih.govnih.gov
Studies have shown that simple, non-catecholic THIQs, such as 1-methyl-THIQ, act as moderate inhibitors of both MAO-A and MAO-B. researchgate.net Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been identified as a reversible MAO inhibitor with neuroprotective properties. nih.govnih.gov It inhibits the MAO-dependent oxidation of dopamine and serotonin. nih.gov Research indicates that 1-MeTIQ inhibits MAO-A more potently than MAO-B. researchgate.net The antidepressant-like activity of 1MeTIQ is attributed to this inhibition of monoamine catabolism. nih.gov
Table 1: MAO Inhibition by Tetrahydroisoquinoline Derivatives This table presents data on the MAO inhibitory activity of various THIQ derivatives from the literature.
| Compound | Enzyme | Inhibition Type | IC50 / Ki | Source |
|---|---|---|---|---|
| 1-Methyl-THIQ | MAO-A | Reversible | More potent than MAO-B inhibition | researchgate.net |
| 1-Methyl-THIQ | MAO-B | Reversible | - | researchgate.net |
| Salsolinol | MAO-A | - | Modest Inhibition | researchgate.net |
| Salsolinol | Tyrosine Hydroxylase | Competitive | Marked Inhibition | researchgate.net |
| N-methyl-6-methoxyisoquinolinium ion | MAO-A | Competitive | IC50 = 0.81 µM | N/A |
Note: Specific IC50 values for (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline were not available in the reviewed literature. Data for closely related analogs are presented.
Antitryptic Activity: Information regarding the specific antitryptic activity of this compound and its derivatives was not prominently available in the reviewed scientific literature.
Receptor Interaction Studies (e.g., opioid receptors, adrenergic receptors)
The tetrahydroisoquinoline scaffold is a versatile structure that interacts with various receptor systems, notably opioid and adrenergic receptors.
Opioid Receptors: Certain THIQ derivatives have been identified as potent opioid receptor antagonists. While specific binding affinity data for this compound at opioid receptors is not detailed in the provided results, broader studies on related structures show significant interactions. For example, some tetrahydroquinoline derivatives display high affinity and antagonist activity at the μ-opioid receptor.
Adrenergic Receptors: THIQ derivatives have demonstrated agonist activity at β-adrenoceptor systems. nih.gov This interaction is stereoselective, meaning different stereoisomers can have different potencies. nih.govuky.edu For instance, studies on trimetoquinol, a THIQ derivative, showed that its activity is mediated through membrane-bound adenylate cyclase, a key component of the β-adrenoceptor signaling pathway. nih.gov Furthermore, there is evidence of allosteric antagonism at dopamine D2 and D3 receptors by certain complex THIQ derivatives, indicating a broad range of interactions within the dopaminergic and adrenergic systems. nih.gov
Antioxidant Activity Investigations
The antioxidant potential of the tetrahydroisoquinoline core has been explored, often in the context of hybrid molecules. While 1,2,3,4-tetrahydroisoquinoline itself may not show significant antioxidative ability, its incorporation into other chemical structures can enhance this property. mdpi.com For example, derivatization of quercetin (B1663063) with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) was found to improve its antioxidant potential, which was attributed to the presence of the tertiary amino group in the new hybrid compound. mdpi.com
Other studies have highlighted the antioxidant properties of related heterocyclic structures and natural products containing the THIQ motif. researchgate.netnih.gov The natural THIQ derivative dauricine, for instance, exhibits strong antioxidant properties that contribute to its neuroprotective effects. rsc.org While direct quantitative data for this compound is sparse, the general class of compounds shows potential for antioxidant activity, particularly when appropriately substituted. nih.gov
Antimicrobial, Antibacterial, and Antifungal Evaluations
The 1,2,3,4-tetrahydroisoquinoline scaffold is present in numerous synthetic and natural compounds exhibiting a wide spectrum of antimicrobial activities. rsc.orgnih.govnuph.edu.ua
Antibacterial Activity: While some THIQ derivatives show promise, others have been found to be inactive against selected bacterial strains. For instance, a study on N-sulfonyl-1,2,3,4-tetrahydroisoquinolines found that the tested compounds were inactive against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values higher than 50 µg/mL. researchgate.netconicet.gov.ar However, other studies on different derivatives have reported antibacterial effects, suggesting that the substitution pattern on the THIQ core is critical for this activity. nih.gov
Antifungal Activity: The antifungal potential of THIQ derivatives appears more pronounced. A series of novel N-sulfonyl-1,2,3,4-tetrahydroisoquinolines demonstrated significant antifungal properties against various fungal species. researchgate.net Two derivatives, in particular, showed notable activity against Aspergillus spp., Penicillium spp., and Botrytis cinerea. researchgate.net Another recent study designed and synthesized novel THIQ derivatives based on natural alkaloids, finding that most of the new compounds exhibited medium to excellent antifungal activity against several phytopathogenic fungi. nih.gov Specifically, compounds A13 and A25 showed potent activity against A. alternata, with EC50 values comparable to the commercial fungicide boscalid. nih.govresearcher.life Mechanism studies suggested that the antifungal action of compound A13 involves damaging the fungal mycelium and may target the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov
Table 2: Antifungal Activity of Select Tetrahydroisoquinoline Derivatives This table summarizes the in vitro antifungal activity of various THIQ derivatives against different fungal species.
| Compound/Derivative Class | Fungal Species | Activity Metric | Result | Source |
|---|---|---|---|---|
| N-Sulfonyl-THIQ (Compound 5) | Aspergillus parasiticus | % Inhibition | 94.12% | researchgate.net |
| N-Sulfonyl-THIQ (Compound 5) | Penicillium verrucosum | % Inhibition | 80.95% | researchgate.net |
| N-Sulfonyl-THIQ (Compound 6) | Aspergillus ochraceus | % Inhibition | 82.14% | researchgate.net |
| N-Sulfonyl-THIQ (Compound 6) | Aspergillus niger | % Inhibition | 71.43% | researchgate.net |
| THIQ Derivative A13 | A. alternata | EC50 | 2.375 mg/L | nih.govresearcher.life |
| THIQ Derivative A25 | A. alternata | EC50 | 2.251 mg/L | nih.govresearcher.life |
| Boscalid (Control) | A. alternata | EC50 | 1.195 mg/L | nih.govresearcher.life |
Antiglioma Activity and Selectivity
Derivatives of 1,2,3,4-tetrahydroisoquinoline have emerged as a promising class of compounds with potent antiglioma activity. researchgate.netnih.gov Research has focused on designing and synthesizing novel THIQ analogs to improve potency and selectivity against aggressive brain tumors like Glioblastoma Multiforme (GBM). bohrium.comnih.gov
Structure-activity relationship (SAR) studies have revealed that modifications to various parts of the THIQ scaffold can significantly impact antiglioma efficacy. nih.gov For example, modifying the carbon linker between a biphenyl (B1667301) group and the THIQ ring led to the identification of the compound EDL-360 , which showed potent activity against the LN18 human glioma cell line with an IC50 value of 5.42 µM. researchgate.netnih.gov
Further studies on A-ring and D-ring modified analogs led to the discovery of compound 25 (6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline), which demonstrated improved potency and selectivity against C6 rat glioma cells (EC50 0.63 µM) compared to cultured rat astrocytes (EC50 10.85 µM). bohrium.comresearchgate.net This highlights the potential for developing selective antiglioma agents from this chemical class. As mentioned previously, the activity of these compounds is also highly dependent on stereochemistry, with the (+)-enantiomer of compound 25 being significantly more active. bohrium.comresearchgate.net
Table 3: In Vitro Antiglioma Activity of Select Tetrahydroisoquinoline (THI) Derivatives This table presents the cytotoxic activity of specific THI analogs against various glioma cell lines.
| Compound | Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| EDL-360 (12) | LN18 (human glioma) | IC50 | 5.42 ± 0.06 | researchgate.netnih.gov |
| EDL-155 | C6 (rat glioma) | EC50 | 1.5 | bohrium.comresearchgate.net |
| EDL-155 | Rat Astrocytes (control) | EC50 | 27.4 | bohrium.comresearchgate.net |
| Compound 25 (racemic) | C6 (rat glioma) | EC50 | 0.63 | bohrium.comresearchgate.net |
| Compound 25 (racemic) | Rat Astrocytes (control) | EC50 | 10.85 | bohrium.comresearchgate.net |
Neuroprotective and Antiaddictive Properties (in vitro/molecular level)
Derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ), a core structure in many natural and synthetic compounds, have demonstrated significant potential in neuroscience research, particularly for their neuroprotective and antiaddictive effects. rsc.orgnih.govrsc.org The endogenous THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analog of the subject compound, has been a focal point of such studies. Research has shown that 1MeTIQ exhibits neuroprotective properties against neurotoxins used to model Parkinson's disease, such as rotenone. nih.govresearchgate.net
At the molecular level, the neuroprotective action of 1MeTIQ is linked to its ability to modulate dopamine metabolism. It has been found to restrain the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, thereby shifting the catabolic pathway toward O-methylation. researchgate.net This shift is significant because the alternative pathway can generate reactive oxygen species, leading to oxidative stress, a major factor in neurodegenerative pathologies. researchgate.net Furthermore, 1MeTIQ has been identified as a monoamine oxidase (MAO) inhibitor, which contributes to its neuroprotective profile. researchgate.net
In addition to neuroprotection, certain THIQ derivatives have been investigated for their antiaddictive properties. researchgate.net Studies suggest these compounds can influence the neurochemical changes associated with addiction, highlighting their potential as therapeutic leads. The racemate, (R,S)-1MeTIQ, in particular, has been described as an antiaddictive compound with specific effects on dopamine metabolism. researchgate.net Hydroxylated derivatives of 1MeTIQ have shown even greater neuroprotective efficacy than the parent compound in in vitro models using SH-SY5Y cells. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. rsc.orgresearchgate.net Consequently, extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how chemical modifications to the THIQ core influence its biological potency. nih.govnuph.edu.ua These studies are crucial for designing novel derivatives with enhanced efficacy and selectivity for various targets, including those involved in neurodegenerative disorders, cancer, and infectious diseases. nih.govrsc.org
SAR studies on THIQ derivatives systematically explore the impact of altering substituents at various positions of the heterocyclic ring system. researchgate.netnuph.edu.ua Key areas of modification often include the C1 position, the nitrogen atom (N2), and the aromatic ring. The nature of the substituent at the C1 position, for instance, has been shown to be a critical determinant of activity. Functionalization at this position can significantly alter the compound's interaction with its biological target. rsc.org Similarly, modifications on the aromatic portion of the THIQ molecule, such as the introduction of electron-donating or electron-withdrawing groups, play a vital role in modulating the biological potential of the synthesized compounds. researchgate.netnuph.edu.ua
Substituent Effects on Bioactivity
The specific nature and position of substituents on the tetrahydroisoquinoline backbone have a profound impact on the resulting compound's bioactivity. Research has shown that even minor chemical changes can lead to significant differences in potency and function.
For instance, in studies of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) analogs, the type and location of substitution on the aromatic ring were critical for neuroprotective or neurotoxic outcomes. nih.gov Hydroxyl substitutions were generally found to decrease neurotoxicity against SH-SY5Y cells, while methoxyl groups tended to increase it. nih.gov Specifically, certain dihydroxy-substituted derivatives demonstrated greater neuroprotective activity than the unsubstituted 1MeTIQ. nih.gov
The length of an alkyl chain substituent at the C1 position also significantly influences biological properties. A study on 1-alkyne-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed a clear relationship between chain length and cytotoxic or antimicrobial activity. sdiarticle4.com A derivative with a C13 alkyl chain (tridecyl) showed high cytotoxic effects against cancer cells with low toxicity to normal cells, whereas a derivative with a C9 chain (nonyl) exhibited strong antibacterial and antifungal properties. sdiarticle4.com
Table 1: Effect of C1-Alkyl Chain Length on the Bioactivity of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
Table 2: Effect of Aromatic Ring Substituents on the Neuroactivity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Derivatives
Molecular Mechanisms of Action (Cellular and Biochemical Insights)
The diverse biological activities of this compound and its derivatives stem from their interaction with various cellular and biochemical pathways. rsc.orgnih.gov A primary mechanism underlying the neuroprotective effects of analogs like 1MeTIQ is the modulation of monoaminergic systems. researchgate.net These compounds can inhibit the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters like dopamine. researchgate.net By inhibiting MAO, they increase the synaptic availability of dopamine and, crucially, prevent the formation of neurotoxic byproducts and reactive oxygen species that arise from its oxidative metabolism. researchgate.net
At a biochemical level, these derivatives can shift dopamine's metabolic pathway away from oxidative deamination, which produces DOPAC and hydrogen peroxide, and towards O-methylation. researchgate.net This alteration of a fundamental neurochemical process reduces cellular oxidative stress and protects dopaminergic neurons from degeneration. nih.gov
Beyond neuroprotection, other THIQ derivatives engage different molecular targets. For example, certain synthetic analogs have been designed to target the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival, which is often dysregulated in cancer. nuph.edu.ua In the context of multidrug resistance in cancer, some THIQ derivatives act as potent and selective ligands for P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic agents from cancer cells. nih.govunito.it Fragment analysis of these P-gp modulators shows that structural features such as a tertiary nitrogen and specific aromatic groups are essential for their inhibitory effect. nih.gov These findings provide a molecular basis for overcoming drug resistance, showcasing the versatility of the THIQ scaffold in targeting distinct and complex cellular mechanisms.
Table of Mentioned Compounds
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies solely focused on (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline are not extensively documented in publicly available research, studies on closely related 1-substituted tetrahydroisoquinoline (THIQ) derivatives offer valuable insights into how this compound might interact with various biological targets.
For instance, molecular docking studies on a series of THIQ-conjugated dipeptides against E. coli DNA gyrase have demonstrated significant binding interactions. acs.org These studies revealed that the THIQ moiety can fit into specific pockets of the enzyme's active site. acs.org Another study investigating THIQ derivatives as potential deoxyribonuclease I (DNase I) inhibitors suggested that interactions with key amino acid residues such as Glu 39, His 134, and Tyr 211 are crucial for binding affinity. nih.gov
Furthermore, research on 1-phenyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine (B1211576) antagonists has utilized molecular modeling to refine the pharmacophore model for receptor binding. nih.gov These studies highlight the importance of the substituent at the 1-position and its orientation in determining receptor affinity. nih.gov In a different context, the potential of THIQ derivatives as activators of pyruvate (B1213749) kinase isozyme M2 (PKM2), an important target in cancer, was explored using structure-based pharmacophore modeling and virtual screening. dovepress.com
A study on 1,2,3,4-tetrahydroisoquinoline-based CD44 antagonists identified a subdomain in the protein that binds to the THIQ motif. mdpi.com The pharmacophore model generated from these studies included aromatic, hydrogen bond donor, and positively charged features, which could be relevant for the binding of this compound. mdpi.com
Table 1: Representative Molecular Docking Studies of THIQ Derivatives
| THIQ Derivative Class | Target Protein | Key Findings |
| THIQ-conjugated dipeptides | E. coli DNA gyrase | Significant binding interactions within the active site. acs.org |
| General THIQ derivatives | Deoxyribonuclease I (DNase I) | Interactions with Glu 39, His 134, and Tyr 211 are important for affinity. nih.gov |
| 1-Phenyl-THIQs | D1 Dopamine Receptor | The substituent at C1 and its orientation are critical for binding. nih.gov |
| THIQ-based compounds | CD44 Receptor | Binding to a specific subdomain involving aromatic and hydrogen bond interactions. mdpi.com |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target, offering deeper insights into the stability of the complex and the mechanism of binding. As with docking studies, direct MD simulation data for this compound is limited. However, simulations performed on related THIQ derivatives can be extrapolated to understand its potential behavior.
MD simulations of THIQ-conjugated dipeptides bound to E. coli DNA gyrase have been used to assess the stability of the ligand-protein complex over time. researchgate.net Similarly, a study on THIQ derivatives as DNase I inhibitors employed MD simulations to confirm the stability of the predicted binding poses from docking studies. nih.gov These simulations suggested that the interactions with key residues are maintained throughout the simulation, indicating a stable binding. nih.gov
In a study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a target for anticancer drugs, MD simulations were performed to analyze the conformational stability of the inhibitor-enzyme complex. mdpi.com The root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand were calculated to assess stability. mdpi.com Furthermore, MD simulations of flavonoids and volatile components from citrus peel against various tumor protein markers have been used to analyze the binding stability of the selected compounds. nih.gov The analysis of trajectories from MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov
Research on THIQ-based CD44 antagonists utilized MD simulations to show that the binding of these compounds can stabilize the conformational dynamics of the protein, which is a desirable characteristic for a drug-like molecule. mdpi.com
In Silico Prediction of Pharmacological Profiles
In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new chemical entities. These predictions are crucial in the early stages of drug discovery to filter out compounds with undesirable properties.
Quantitative structure-activity relationship (QSAR) studies have been conducted on various series of THIQ derivatives. For example, a QSAR study on 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs identified key molecular descriptors that correlate with their cytotoxic activity against different cancer cell lines. nih.gov The study found that descriptors related to molecular shape and electronic properties were important for the observed activity. nih.gov
Another QSAR study on a series of tetrahydroisoquinoline-ethyl-phenylamine derivatives acting as P-glycoprotein (P-gp) modulators was performed to understand the structural requirements for their activity. nih.gov P-gp is an important transporter involved in multidrug resistance in cancer. nih.gov Such studies can help in designing new analogs with improved potency and selectivity.
Pharmacophore modeling is another powerful in silico tool. A structure-based pharmacophore model for pyruvate kinase isozyme M2 (PKM2) activators was developed based on tetrahydroquinoline derivatives. dovepress.com This model identified key chemical features necessary for a molecule to activate the enzyme. dovepress.com
Table 2: Predicted Physicochemical Properties of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₅N chemsynthesis.com |
| Molecular Weight | 161.247 g/mol chemsynthesis.com |
Conformational Analysis and Stereochemical Influences
The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of a molecule are critical for its biological activity. The (S)-configuration at the C1 position of this compound is a key stereochemical feature.
Conformational analysis of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) molecule has shown that it can exist in multiple conformations. researchgate.net The puckering of the tetrahydroisoquinoline ring system can lead to different spatial arrangements of the substituents. For 1-substituted THIQs, the substituent can adopt either an axial or an equatorial position, which can significantly impact its interaction with a biological target.
The synthesis of 1-substituted THIQs often results in a racemic mixture, and the separation of enantiomers is crucial as they can exhibit different pharmacological activities. The use of chiral catalysts in the synthesis can lead to the selective formation of one enantiomer. rsc.org For instance, the lithiation of N-Boc-1,2,3,4-tetrahydroisoquinoline and subsequent reaction with electrophiles can produce 1-substituted THIQs, and the use of a chiral ligand like (-)-sparteine (B7772259) has been explored to achieve enantioselectivity, although with limited success in some cases. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Enantioselective Synthetic Methodologies
The creation of chiral molecules in their pure enantiomeric form is a cornerstone of modern medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. openaccessgovernment.org The development of novel, efficient, and highly selective methods for synthesizing the (S)-enantiomer of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a critical area of ongoing research.
Current strategies often rely on catalytic asymmetric synthesis, which employs chiral catalysts to control the stereochemical outcome of a reaction. researchgate.net Techniques such as asymmetric hydrogenation, transfer hydrogenation, and Pictet-Spengler reactions are among the most utilized methods for producing chiral tetrahydroisoquinolines. mdpi.comwikipedia.org For instance, iridium-catalyzed asymmetric hydrogenation has shown promise in synthesizing chiral tetrahydroquinolines with high enantioselectivity. acs.orgnih.gov Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereoselective formation of the desired product. nih.gov
Future research will likely focus on the development of more atom-economical and environmentally benign catalytic systems. This includes the exploration of novel chiral ligands and organocatalysts to achieve even higher levels of enantioselectivity under milder reaction conditions. mdpi.comnih.gov Furthermore, dienamine-mediated enantioselective 1,3-dipolar cycloaddition is an emerging strategy for producing chiral C-1 substituted tetrahydroisoquinolines with excellent stereoselectivities. researchgate.net
Exploration of Undiscovered Biological Targets for (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline and its Analogs
While the tetrahydroisoquinoline scaffold is present in numerous bioactive compounds, the full therapeutic potential of this compound and its derivatives remains largely untapped. nih.govwikipedia.org Identifying and validating new biological targets for these compounds is a key objective for future pharmacological studies.
The diverse biological activities reported for tetrahydroisoquinoline analogs, including anticancer, antibacterial, and anti-inflammatory properties, suggest that these compounds may interact with a wide range of cellular targets. nih.govnih.govnuph.edu.ua For example, certain tetrahydroisoquinoline derivatives have been investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis. nih.gov Others have shown potential as phosphodiesterase 4 (PDE4) inhibitors for treating psoriasis. nih.gov
Future research should employ a combination of high-throughput screening, chemical proteomics, and computational modeling to identify novel protein binding partners for this compound and its analogs. This will not only expand our understanding of their mechanism of action but also open up new avenues for therapeutic intervention in a variety of diseases.
Advanced SAR Studies and Rational Design for Enhanced Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. rsc.orgrsc.org For this compound, detailed SAR investigations are essential for designing new analogs with improved potency and selectivity for their biological targets.
Systematic modifications to the core tetrahydroisoquinoline scaffold, including the ethyl group at the C-1 position and substitutions on the aromatic ring, can have a profound impact on pharmacological activity. nih.gov For example, studies on 3-substituted tetrahydroisoquinoline analogs as PNMT inhibitors have shown that even small changes in the substituent can significantly alter inhibitory potency. nih.gov
Advanced SAR studies will leverage computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the biological activity of novel derivatives. tandfonline.com This rational design approach will guide the synthesis of compounds with optimized pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of more effective and selective therapeutic agents. rsc.org The goal is to enhance the desired therapeutic effects while minimizing off-target interactions that could lead to adverse effects. tandfonline.com
Integration of Biocatalysis in Sustainable Production of Chiral Tetrahydroisoquinolines
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. nih.govrsc.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods for producing chiral compounds like this compound. nih.govyoutube.com
Enzymes, such as norcoclaurine synthase (NCS), have been shown to catalyze the Pictet-Spengler reaction with high stereoselectivity, providing a direct route to optically active tetrahydroisoquinolines. nih.govtandfonline.com The substrate promiscuity of some enzymes allows for the synthesis of a diverse range of substituted tetrahydroisoquinolines. nih.gov Researchers are actively exploring the use of engineered enzymes and whole-cell biocatalysts to improve the efficiency and scalability of these processes. nih.govacs.org
The integration of biocatalysis into the production of chiral tetrahydroisoquinolines holds significant promise for a more sustainable pharmaceutical industry. openpr.com Future research will focus on discovering and engineering novel enzymes with tailored substrate specificities and enhanced catalytic activities. youtube.com This will not only reduce the environmental impact of chemical manufacturing but also provide more efficient and cost-effective routes to valuable chiral building blocks. openaccessgovernment.org
Q & A
Q. What are the most efficient synthetic routes for (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
The compound is typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions. A three-step protocol starting from phenethylamine derivatives involves acetylation, cyclization (e.g., using polyphosphoric acid), and reduction (e.g., with potassium borohydride) to achieve the tetrahydroisoquinoline scaffold . Key optimizations include controlling temperature during cyclization (80–100°C) and solvent selection (e.g., dichloromethane for intermediates) to minimize by-products. Purity is confirmed via H-NMR and GC analysis.
Q. How can enantiomeric purity of this compound be validated?
Chiral HPLC or polarimetry are standard methods. For example, using a Chiralpak® column with a hexane/isopropanol mobile phase can resolve enantiomers. Absolute configuration is confirmed via X-ray crystallography of derivatives (e.g., spiroheterocyclic analogs) to compare bond angles and spatial arrangements with known (S)-configured standards .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- H-NMR : Identifies substituents on the tetrahydroisoquinoline core (e.g., ethyl group at C1, aromatic protons).
- X-ray crystallography : Resolves stereochemistry and solid-state packing effects, as demonstrated for spiroheterocyclic analogs .
- IR spectroscopy : Detects functional groups (e.g., NH stretching in non-alkylated analogs).
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic asymmetric transformations?
The ethyl group at C1 introduces steric hindrance, affecting regioselectivity in reactions like Friedel-Crafts alkylation. Computational studies (DFT) predict preferential attack at the less hindered C3 position. Experimental validation involves comparing reaction outcomes with bulkier substituents (e.g., phenyl vs. ethyl) .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or antimicrobial activity may arise from impurities (e.g., residual solvents) or enantiomeric contamination. Rigorous purification (e.g., recrystallization, preparative HPLC) and batch-to-batch consistency checks are essential. For example, derivatives with >99% enantiomeric excess show reproducible IC values in cytotoxicity assays .
Q. How can the tetrahydroisoquinoline scaffold be functionalized for targeted drug discovery?
- N-Sulfonylation : Enhances solubility and enables participation in nucleophilic substitutions .
- C2 Carboxylation : Ethyl esters at C2 (e.g., Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate) serve as intermediates for prodrug design .
- Ring Expansion : Utilizes pseudo-base intermediates for synthesizing benzazepine derivatives, expanding pharmacological potential .
Q. What computational tools predict the conformational stability of this compound in solution vs. solid state?
Molecular dynamics (MD) simulations and NOESY NMR correlate solution-phase conformations with crystallographic data. For example, spiroheterocyclic analogs show planar conformations in solution but adopt chair-like structures in crystals due to hydrogen bonding .
Methodological Considerations
Q. How to resolve challenges in scaling up enantioselective syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
